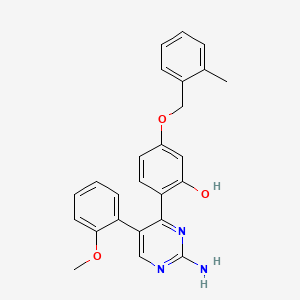

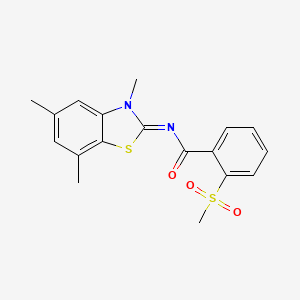

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, also known as AM-251, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by researchers at the University of Connecticut and has since been widely used in scientific research to investigate the physiological and biochemical effects of CB1 receptor antagonism.

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research has explored the spin interaction in zinc complexes involving Schiff and Mannich bases, which are structurally related to the compound . These studies have shown insights into the oxidation of phenolates into phenoxyl radicals and their stability, providing valuable information for the understanding of chemical interactions in similar compounds (Orio et al., 2010).

Aldose Reductase Inhibition

Research into pyrido[1,2-a]pyrimidin-4-one derivatives, which bear structural resemblance to the compound , has shown their potential as aldose reductase inhibitors. These studies help understand how modifications in chemical structure can influence enzyme inhibition, which is valuable for the development of targeted therapeutic agents (La Motta et al., 2007).

Catecholase and DNase Activities

The study of copper(II) complexes with phenolate-type ligands has been conducted to understand their catecholase and DNase activities. These insights are important in bioinorganic chemistry and help in understanding the role of similar compounds in biological systems (Peralta et al., 2010).

Antifungal Effects

Research on pyrimidin-amine derivatives, structurally similar to the compound of interest, has shown significant antifungal effects against various fungi. This suggests potential applications of the compound in developing antifungal agents (Jafar et al., 2017).

Modeling Purple Acid Phosphatases

Studies on asymmetric mono- and dinuclear Ga(III) and Zn(II) complexes have provided insights that are relevant for modeling the structure and function of purple acid phosphatases. This research is important for understanding enzymatic processes and designing biomimetic compounds (Bosch et al., 2016).

Antibacterial Agents

Research on 2,4-diamino-5-benzylpyrimidines, structurally related to the compound of interest, has demonstrated high antibacterial activity against anaerobic organisms. This suggests the potential for the compound to be developed into an antibacterial agent (Roth et al., 1989).

properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-16-7-3-4-8-17(16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-9-5-6-10-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEDDPWCURXBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2658311.png)

![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)

![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)

![2-(2,2,2-Trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2658320.png)

![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2658324.png)

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)

![2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2658327.png)